molecular formula C20H23NO4 B11153313 N~1~-(sec-butyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N~1~-(sec-butyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11153313
M. Wt: 341.4 g/mol
InChI Key: ASXWUIINODHLRO-UHFFFAOYSA-N
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Description

This compound belongs to the furochromene family, characterized by a fused furan-chromene core. Its structure includes a 3,5-dimethyl-substituted furochromen-7-one scaffold linked to a propanamide side chain with a sec-butyl group at the N¹ position. The furochromene moiety is known for photobiological activity, while the propanamide substituent modulates solubility and target binding. This molecule is hypothesized to exhibit protease or kinase inhibitory activity based on structural analogs .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

N-butan-2-yl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C20H23NO4/c1-5-12(3)21-19(22)7-6-14-13(4)16-8-15-11(2)10-24-17(15)9-18(16)25-20(14)23/h8-10,12H,5-7H2,1-4H3,(H,21,22)

InChI Key

ASXWUIINODHLRO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Modified Amide Substituents

The amide side chain significantly influences pharmacological properties. Key analogs include:

Compound Name Amide Substituent Biological Target/Activity Key Reference
N-(2-(1H-Imidazol-4-yl)Ethyl)-3-(3,5-Dimethyl-7-Oxo-Furochromen-6-yl)Propanamide (NFP) 2-(1H-Imidazol-4-yl)ethyl Cathepsin L inhibitor (IC₅₀ = 1.2 µM)
3-(2,3,5,9-Tetramethyl-7-Oxo-Furochromen-6-yl)-N-(1,3,4-Thiadiazol-2-yl)Propanamide 1,3,4-thiadiazol-2-yl Undisclosed (structural studies only)
N-(2-Chlorobenzyl)-3-(3-tert-Butyl-5,9-Dimethyl-7-Oxo-Furochromen-6-yl)Propanamide 2-chlorobenzyl Undisclosed (PubChem entry)
ZINC02123811 (1-(3-(2,5,9-Trimethyl-7-Oxo-3-Phenyl-Furochromen-6-yl)Propanoyl)Piperidine-4-Carboxamide) Piperidine-4-carboxamide SARS-CoV-2 main protease inhibitor (Kd = 8.3 nM)

Key Observations :

  • Bulky substituents like thiadiazol or chlorobenzyl () could hinder binding to shallow catalytic pockets but improve selectivity for specific targets.
  • ZINC02123811’s piperidine-carboxamide group and phenyl substitution enhance SARS-CoV-2 Mpro binding via hydrophobic and π-π interactions .

Core Modifications in the Furochromene Scaffold

Variations in the furochromene core alter electronic properties and bioactivity:

Compound Name Core Substitution Activity/Property Reference
3-(3,5-Dimethyl-7-Oxo-Furochromen-6-yl)Propanoic Acid Propanoic acid (no amide) Precursor for amide synthesis
3-(5-Bromo-2-Methoxyphenyl)-3-Methylbutan-1-Amine Bromo-methoxy substitution Undisclosed (structural analog)
1-{[(4-Methoxy-5-Oxo-Furochromen-6-yl)Methylidene]Amino}-4,6-Dimethyl-2-Oxo-1,2-Dihydropyridine-3-Carbonitrile Methoxy-oxo substitution Photosensitivity studies

Key Observations :

  • Replacement of the propanamide with propanoic acid () reduces target engagement but facilitates conjugation reactions.
  • Electron-withdrawing groups (e.g., bromo in ) may enhance electrophilic reactivity, useful in covalent inhibitor design.

Yield and Purity Trends :

  • Longer alkyl chains (e.g., pentanamide vs. butyramide in ) reduce yields (45–51% vs. 51–55%) due to steric hindrance.
  • High purity (>95%) is achievable via column chromatography (MeOH/DCM gradients) .

Q & A

Q. What are the optimal synthetic pathways for N~1~-(sec-butyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, and how can reaction efficiency be validated?

  • Methodological Answer : Synthesis typically involves coupling reactions under mild conditions. For example, dissolve intermediates in DMSO (0.5 mL) and stir at room temperature for 1 hour. Monitor reaction progress using LC-MS with a gradient of 10–90% MeOH (0.1% HCO2H) over 15 minutes at 1.2 mL/min flow rate. Validate purity via retention time (e.g., 9.55 min) and ESI+ mass spectrometry (observed [M+H]+ 572.09 vs. calculated 572.17) . Optimize stoichiometry (e.g., 1:1 molar ratio of intermediates) and confirm product isolation via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use 1H NMR (400 MHz, DMSO-d6) to identify protons in aromatic, amide, and alkyl regions. For example, δ 13.13 ppm (s, 1H) corresponds to an amide proton, while δ 8.45 ppm (s, 1H) indicates a furan-linked proton. Pair with IR spectroscopy to confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfonamide groups. Validate molecular weight via LC-MS with ESI+ ionization .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide experimental design?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. Use tools like ICReDD ’s reaction path search algorithms to predict optimal conditions (e.g., solvent polarity, temperature). Combine with machine learning to analyze historical reaction data and identify high-yield conditions. Validate predictions experimentally, e.g., by testing DMSO vs. THF as solvents for coupling reactions .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Conduct dose-response studies to clarify EC50/IC50 discrepancies. For enzyme inhibition assays, include controls for non-specific binding (e.g., bovine serum albumin). Use surface plasmon resonance (SPR) to measure binding kinetics directly. If conflicting results persist, perform molecular docking simulations (e.g., AutoDock Vina) to assess binding mode variability across protein conformers . Replicate assays in triplicate and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to identify outliers.

Q. How can researchers design experiments to study the compound’s interactions with RNA or protein targets?

  • Methodological Answer : Use fluorescence polarization or isothermal titration calorimetry (ITC) to quantify binding affinity. For RNA targets, employ electrophoretic mobility shift assays (EMSAs) or CRISPR-Cas9-based reporter systems . For protein targets, apply pull-down assays with His-tagged proteins and Ni-NTA beads. Validate specificity using knockout cell lines or competitive inhibitors .

Q. What methodologies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Implement flow chemistry for continuous production, optimizing residence time and temperature. Use process analytical technology (PAT) like in-line FTIR to monitor intermediates. For purification, switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput. Characterize batches via HPLC-PDA to detect impurities (<0.5%) and ensure reproducibility .

Data Analysis and Optimization

**How should researchers handle contradictory spectral data (e.g., NMR vs. LC-MS)?

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